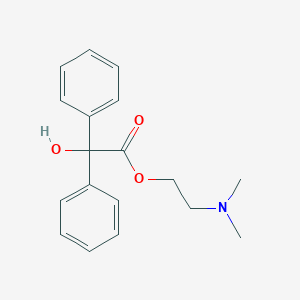

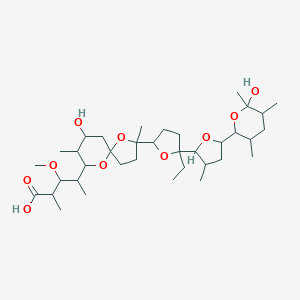

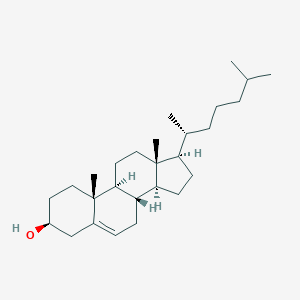

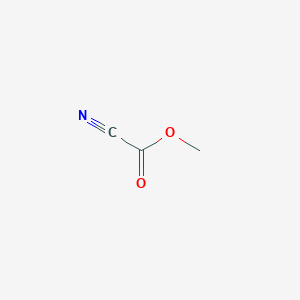

![molecular formula C29H60NO6P B058285 [2-(Octadecoxymethyl)oxolan-2-yl]methyl 2-(trimethylazaniumyl)ethyl phosphate CAS No. 113201-37-9](/img/structure/B58285.png)

[2-(Octadecoxymethyl)oxolan-2-yl]methyl 2-(trimethylazaniumyl)ethyl phosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

[2-(Octadecoxymethyl)oxolan-2-yl]methyl 2-(trimethylazaniumyl)ethyl phosphate, also known as OMP, is a synthetic phospholipid that has been extensively studied for its potential applications in scientific research. OMP is a zwitterionic lipid with a positively charged quaternary ammonium group and a negatively charged phosphate group, making it an amphiphilic molecule that can form lipid bilayers and liposomes. In

Mécanisme D'action

The mechanism of action of [2-(Octadecoxymethyl)oxolan-2-yl]methyl 2-(trimethylazaniumyl)ethyl phosphate is not fully understood, but it is believed to involve the interaction between the positively charged quaternary ammonium group and the negatively charged phosphate group. [2-(Octadecoxymethyl)oxolan-2-yl]methyl 2-(trimethylazaniumyl)ethyl phosphate can form stable liposomes and bilayers that can interact with biological membranes, leading to the release of encapsulated molecules or the uptake of plasmid DNA and siRNA. [2-(Octadecoxymethyl)oxolan-2-yl]methyl 2-(trimethylazaniumyl)ethyl phosphate can also interact with membrane proteins and affect their function, leading to changes in cell signaling and gene expression.

Biochemical and Physiological Effects:

[2-(Octadecoxymethyl)oxolan-2-yl]methyl 2-(trimethylazaniumyl)ethyl phosphate has been shown to have low toxicity and high biocompatibility, making it a promising candidate for biomedical applications. [2-(Octadecoxymethyl)oxolan-2-yl]methyl 2-(trimethylazaniumyl)ethyl phosphate-based liposomes have been shown to have prolonged circulation time and enhanced tumor accumulation, leading to improved therapeutic efficacy. [2-(Octadecoxymethyl)oxolan-2-yl]methyl 2-(trimethylazaniumyl)ethyl phosphate-based transfection agents have been shown to have high transfection efficiency and low cytotoxicity, making them suitable for gene therapy. [2-(Octadecoxymethyl)oxolan-2-yl]methyl 2-(trimethylazaniumyl)ethyl phosphate can also affect the physical properties of lipid membranes, such as the fluidity and permeability, leading to changes in cell signaling and membrane protein function.

Avantages Et Limitations Des Expériences En Laboratoire

[2-(Octadecoxymethyl)oxolan-2-yl]methyl 2-(trimethylazaniumyl)ethyl phosphate has several advantages for lab experiments, including its stability, biocompatibility, and versatility. [2-(Octadecoxymethyl)oxolan-2-yl]methyl 2-(trimethylazaniumyl)ethyl phosphate-based liposomes and transfection agents can be easily modified by changing the composition of the lipid bilayer or the coupling reagent, leading to a wide range of applications. [2-(Octadecoxymethyl)oxolan-2-yl]methyl 2-(trimethylazaniumyl)ethyl phosphate-based liposomes can also be easily functionalized with targeting ligands, such as antibodies or peptides, leading to improved specificity and selectivity. However, [2-(Octadecoxymethyl)oxolan-2-yl]methyl 2-(trimethylazaniumyl)ethyl phosphate has some limitations, including its cost and the complexity of the synthesis method. [2-(Octadecoxymethyl)oxolan-2-yl]methyl 2-(trimethylazaniumyl)ethyl phosphate-based liposomes and transfection agents also require optimization of the formulation and the delivery protocol for each specific application.

Orientations Futures

There are several future directions for the research on [2-(Octadecoxymethyl)oxolan-2-yl]methyl 2-(trimethylazaniumyl)ethyl phosphate, including the development of new synthesis methods, the optimization of the liposome and transfection agent formulation, and the exploration of new biomedical applications. The synthesis method of [2-(Octadecoxymethyl)oxolan-2-yl]methyl 2-(trimethylazaniumyl)ethyl phosphate can be optimized to reduce the cost and the complexity, leading to a wider availability and easier access for researchers. The formulation of [2-(Octadecoxymethyl)oxolan-2-yl]methyl 2-(trimethylazaniumyl)ethyl phosphate-based liposomes and transfection agents can be optimized for specific applications, such as targeted drug delivery or gene therapy. New biomedical applications of [2-(Octadecoxymethyl)oxolan-2-yl]methyl 2-(trimethylazaniumyl)ethyl phosphate can be explored, such as the treatment of neurological disorders or the development of vaccines. Overall, the research on [2-(Octadecoxymethyl)oxolan-2-yl]methyl 2-(trimethylazaniumyl)ethyl phosphate has great potential for advancing the field of biomedical sciences.

Méthodes De Synthèse

[2-(Octadecoxymethyl)oxolan-2-yl]methyl 2-(trimethylazaniumyl)ethyl phosphate can be synthesized by a multi-step procedure that involves the protection of the hydroxyl groups, the activation of the phosphate group, and the coupling of the two components. The protection of the hydroxyl groups is achieved by using a methyl orthoester, which can be deprotected by acidic hydrolysis. The activation of the phosphate group can be done by using a phosphonium salt, which can react with the hydroxyl group to form a phosphorane intermediate. The coupling of the protected hydroxyl group and the activated phosphate group can be done by using a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The final product can be purified by column chromatography or HPLC.

Applications De Recherche Scientifique

[2-(Octadecoxymethyl)oxolan-2-yl]methyl 2-(trimethylazaniumyl)ethyl phosphate has been used in a wide range of scientific research applications, including drug delivery, gene therapy, and membrane biophysics. [2-(Octadecoxymethyl)oxolan-2-yl]methyl 2-(trimethylazaniumyl)ethyl phosphate can form stable liposomes that can encapsulate hydrophilic and hydrophobic molecules, making it an ideal candidate for drug delivery systems. [2-(Octadecoxymethyl)oxolan-2-yl]methyl 2-(trimethylazaniumyl)ethyl phosphate-based liposomes have been used to deliver anticancer drugs, antibiotics, and peptides to target cells. [2-(Octadecoxymethyl)oxolan-2-yl]methyl 2-(trimethylazaniumyl)ethyl phosphate can also be used as a transfection agent for gene therapy, as it can efficiently deliver plasmid DNA and siRNA into cells. In addition, [2-(Octadecoxymethyl)oxolan-2-yl]methyl 2-(trimethylazaniumyl)ethyl phosphate has been used to study the structure and function of lipid membranes, as it can form stable bilayers and liposomes that mimic biological membranes.

Propriétés

Numéro CAS |

113201-37-9 |

|---|---|

Formule moléculaire |

C29H60NO6P |

Poids moléculaire |

549.8 g/mol |

Nom IUPAC |

[2-(octadecoxymethyl)oxolan-2-yl]methyl 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C29H60NO6P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-33-27-29(22-21-25-34-29)28-36-37(31,32)35-26-23-30(2,3)4/h5-28H2,1-4H3 |

Clé InChI |

OEWZGBLJCYAMEG-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCCOCC1(CCCO1)COP(=O)([O-])OCC[N+](C)(C)C |

SMILES canonique |

CCCCCCCCCCCCCCCCCCOCC1(CCCO1)COP(=O)([O-])OCC[N+](C)(C)C |

Synonymes |

(tetrahydro-2-(octadecycloxy)methylfuran-2-yl)methoxyphosphocholine 2-((hydroxy-((2-((octadecyloxy)methyl)tetrahydrofuran-2-yl)methoxy)phosphinyl)oxy)-N,N,N-trimethylethylaminium hydroxide inner salt CRC 86-05 MLS 266-337 MLS-266-337 NSC 614383 SDZ 266336, (S isomer) SDZ 266337, (R isomer) SRI 62-834 SRI 62834 SRI-62-834 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

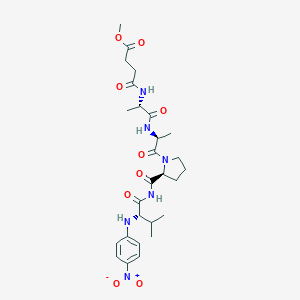

![2-Oxa-7-azaspiro[3.5]nonane](/img/structure/B58213.png)